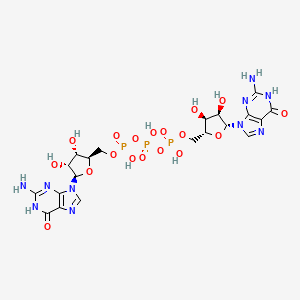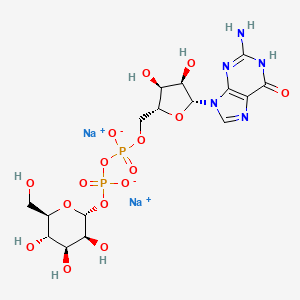
Diguanosine-5'-triphosphate
説明
Diguanosine-5’-triphosphate (G(5′)P3(5′]G) is a nucleotide derivative composed of two guanosine molecules linked by a triphosphate bridge. It belongs to the class of organic compounds known as (5’->5’)-dinucleotides, where the two bases are connected via a (5’->5’)-phosphodiester linkage . Structurally, it consists of a guanosine diphosphate (GDP) unit joined to another guanosine monophosphate (GMP) through three phosphate groups.
Molecular Structure Analysis
The molecular formula of G(5′)P3(5′]G is C20H27N10O18P3 , with a molecular weight of approximately 788.41 g/mol . Its chemical structure comprises two guanosine moieties connected by a triphosphate bridge.
科学的研究の応用
1. Nuclear Localization in Embryonic Development
- Diguanosine 5'-tetraphosphate and diguanosine 5'-triphosphate are primarily found in the nucleus of Artemia cyst cells. Their persistent presence during development from cysts to larvae suggests a regulatory role in embryonic development (Sillero & Ochoa, 1971).
2. Inhibition of mRNA Translation
- Diguanosine cap analogues, specifically m7G5'pppp5'G and m7G5'pppp5'm7G, are potent inhibitors of capped brome mosaic virus RNA translation, indicating a specific role in inhibiting protein synthesis from capped mRNA (Sasavage, Friderici, & Rottman, 1979).
3. Role in Nucleotide Metabolism
- Investigations into the metabolic role of diguanosine tetraphosphate during the development of Artemia salina revealed the presence of a guanosine monophosphate reductase, which is significantly affected by diguanosine tetraphosphate (Renart et al., 1976).
4. Modulation of Vascular Smooth Muscle Cells
- Diguanosine polyphosphates are identified as potent modulators of growth in vascular smooth muscle cells, though they do not affect vascular tone. This highlights their role in regulating cell growth (Schlüter et al., 1998).
5. Interaction with Nucleotide Pool during Embryogenesis
- In Artemia salina, significant quantities of diguanosine tetraphosphate, a major component of the nucleotide pool, are not utilized until hatching. Its homologue, diguanosine triphosphate, may participate in nucleoside phosphokinase catalyzed reactions (Warner & Finamore, 1967).
6. Inhibitory Effects on Enzymes
- Diadenosine and diguanosine polyphosphates inhibit the activity of terminal deoxynucleotidyltransferase (TdT) from calf thymus. This suggests their role in modulating enzyme activities related to DNA synthesis (Ono, Iwata, & Nakane, 1982).
7. Enzymatic Hydrolysis
- Rat brain dinucleosidetriphosphatase hydrolyzes diadenosine and diguanosine triphosphates, indicating a role in the metabolic breakdown of these nucleotides (Costas et al., 1984).
8. Synthesis of Hydrolysis-Resistant Analogues
- Hydrolysis-resistant analogues of diguanosine triphosphates have been synthesized, highlighting their potential in studying the regulation of key biological processes (Klein et al., 2002).
9. Role in Nucleotide Pyrophosphatase/Phosphodiesterase Activity
- Diguanosine polyphosphates are hydrolyzed by nucleotide pyrophosphatases/phosphodiesterases, suggesting their involvement in extracellular signaling molecule breakdown (Vollmayer et al., 2003).
将来の方向性
特性
IUPAC Name |
bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXYAFFKOSNMEB-MHARETSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O18P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155588 | |
| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diguanosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Diguanosine-5'-triphosphate | |
CAS RN |
6674-45-9 | |
| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6674-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diguanosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diguanosine triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)

![Phenol, 2,2'-[6-(2,4-dibutoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-butoxy-](/img/structure/B1496478.png)

